2,3,3-Trimethyl-3H-indol-5-amine

Description

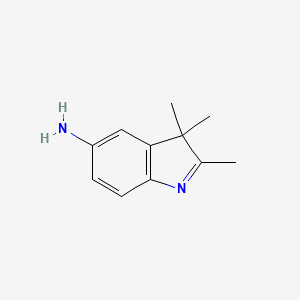

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPYFOCHFCYAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344121 | |

| Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-63-7 | |

| Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-TRIMETHYL-3H-INDOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3,3-Trimethyl-3H-indol-5-amine

This guide provides a comprehensive technical overview of this compound (CAS No. 773-63-7), a heterocyclic compound of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, reactivity, analytical profile, and applications, grounding all claims in authoritative scientific literature.

This compound, also known as 5-amino-2,3,3-trimethylindolenine, is a substituted indolenine. The indolenine (or 3H-indole) core is an isomer of the more common 1H-indole, featuring a non-aromatic five-membered ring. This structural distinction is pivotal to its chemical behavior. The presence of a primary aromatic amine at the 5-position and three methyl groups imparts a unique combination of reactivity and lipophilicity.

Structural Identification

The molecule's identity is defined by its specific arrangement of atoms and functional groups.

Caption: Structure of this compound.

Physicochemical Data Summary

Quantitative properties are essential for experimental design, including solubility predictions, reaction stoichiometry, and analytical method development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 773-63-7 | [1] |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molar Mass | 174.24 g/mol | [1][2] |

| IUPAC Name | 2,3,3-trimethylindol-5-amine | [1] |

| Appearance | Solid | |

| Melting Point | 178 °C | |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [2] |

| InChIKey | CPPYFOCHFCYAQQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)N | [1] |

Synthesis Pathways: A Strategic Approach

The synthesis of this compound is not typically achieved in a single step. The most reliable and frequently cited methodology involves a two-step process: the formation of a nitro-substituted indolenine precursor, followed by its reduction to the target primary amine. This strategy offers high yields and regiochemical control.

Caption: Two-step synthesis of this compound.

Step 1: Fischer Indole Synthesis of the Nitro Precursor

The Fischer indole synthesis is a robust and classic method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[3][4] In this case, p-nitrophenylhydrazine is reacted with 3-methyl-2-butanone (isopropyl methyl ketone) to yield 2,3,3-trimethyl-5-nitro-3H-indole.[5][6] The acid catalyst, typically acetic acid or a mixture including HCl, facilitates the key[7][7]-sigmatropic rearrangement of the intermediate hydrazone.[3][8] The electron-withdrawing nitro group at the para-position directs the cyclization to form the 5-nitro isomer exclusively.

Step 2: Reduction of 2,3,3-Trimethyl-5-nitro-3H-indole

The conversion of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is a common method for this reduction.[6] However, a highly effective and well-documented alternative is the use of a metal-acid system, such as iron powder in acetic acid.[6] This method is advantageous as it is often faster and avoids the need for specialized high-pressure hydrogenation equipment. The reaction proceeds by heating the nitro-indole with iron powder in an acidic medium, leading to the desired 5-amino product in good yield.[6]

Detailed Experimental Protocol: Synthesis via Reduction

This protocol is adapted from established procedures for the reduction of nitroarenes.[6]

Objective: To synthesize this compound from 2,3,3-trimethyl-5-nitro-3H-indole.

Materials:

-

2,3,3-trimethyl-5-nitro-3H-indole (1.0 eq)

-

Iron powder, fine grade (approx. 3.0-5.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Carbonate (or other suitable base)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder and a solution of 7% aqueous acetic acid.

-

Initiation: Heat the mixture to a gentle reflux. The purpose of this step is to activate the surface of the iron filings.

-

Substrate Addition: Dissolve the 2,3,3-trimethyl-5-nitro-3H-indole in a minimal amount of hot ethanol. Add this solution portion-wise to the refluxing iron/acetic acid mixture. The portion-wise addition helps to control the exothermic reaction.

-

Reaction Monitoring: Maintain the reflux for 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by adding a saturated solution of sodium carbonate until the pH is basic (pH ~8-9). This step is crucial to precipitate iron salts and ensure the product is in its free amine form for extraction.

-

Work-up - Extraction: Filter the mixture through a pad of celite to remove the iron salts and celite. Rinse the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by two key functional groups: the primary aromatic amine (-NH₂) on the benzene ring and the imine C=N bond within the 3H-indole core.

Reactions of the Aromatic Amine: Diazotization and Azo Coupling

The primary aromatic amine is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[9][10] This diazonium intermediate is a versatile electrophile that can react with electron-rich aromatic compounds (couplers), such as phenols or anilines, in an electrophilic aromatic substitution reaction to form highly colored azo compounds (dyes).[9] This reactivity is fundamental to its application in dye chemistry.

Caption: Diazotization and azo coupling reactivity pathway.

Reactions of the 3H-Indole Nitrogen: Alkylation

The sp²-hybridized nitrogen atom in the indolenine ring is nucleophilic and can be alkylated to form a quaternary indolium salt. For instance, reaction with alkyl halides or other alkylating agents results in the formation of N-alkylated derivatives.[11] This reaction is foundational for synthesizing various functional molecules, including spiropyrans and cyanine dyes, where the indolium salt serves as a key structural motif.

Analytical Characterization

Unambiguous identification and purity assessment require a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three distinct methyl groups (a singlet for the C2-Me and a singlet for the two equivalent C3-Me groups), aromatic protons on the benzene ring (exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring), and a broad singlet for the -NH₂ protons which may exchange with D₂O.[11] |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the quaternary sp³ carbon at the 3-position, the sp² carbons of the benzene ring and the C=N bond, and the three methyl carbons.[9] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (two bands typically in the 3300-3400 cm⁻¹ region), an N-H bending vibration (~1600 cm⁻¹), a C=N stretch for the imine, and C-N stretching bands.[12] |

| Mass Spectrometry (MS) | A prominent molecular ion peak (M⁺) at m/z 174, corresponding to the molecular formula C₁₁H₁₄N₂. Fragmentation patterns would likely involve the loss of methyl groups.[1][13] |

Applications and Future Outlook

The primary and most documented application of this compound is as a key intermediate in the synthesis of azo dyes .[9][10] Its ability to form a stable diazonium salt that can be coupled to various substrates makes it a valuable building block for creating a diverse range of colors.

Beyond dyes, its structural motifs are relevant to pharmaceutical and materials science research :

-

Drug Development: The indole core is a privileged scaffold in medicinal chemistry.[3] The amine handle allows for the facile introduction of various pharmacophores through amide bond formation or other coupling reactions, enabling its use in the synthesis of compound libraries for screening.

-

Materials Science: The corresponding N-alkylated indolium salts are precursors to cyanine and squaraine dyes, which are used as photosensitizers in applications like dye-sensitized solar cells (DSSCs) and as fluorescent probes for bio-imaging.[14]

References

- 1. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]

- 7. This compound | 773-63-7 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. science.lpnu.ua [science.lpnu.ua]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 14. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]

2,3,3-Trimethyl-3H-indol-5-amine CAS number 773-63-7

An In-Depth Technical Guide to 2,3,3-Trimethyl-3H-indol-5-amine (CAS: 773-63-7): A Core Building Block for Advanced Functional Dyes

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 773-63-7), a pivotal intermediate in the synthesis of specialized chemical compounds. From its fundamental physicochemical properties and synthesis to its critical applications in the development of azo dyes and advanced fluorescent probes, this document serves as a resource for researchers, chemists, and professionals in drug discovery and materials science. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs.[1] this compound, a derivative of the 3H-indole (indolenine) tautomer, presents a unique combination of structural features: a reactive primary aromatic amine at the C5 position and a sterically hindered quaternary carbon at C3. This specific arrangement makes it a highly valuable and versatile building block, particularly for creating complex molecular architectures such as cyanine dyes, azo colorants, and functional probes for biological imaging.[2][3][4] This guide elucidates the properties, synthesis, and key applications of this compound, providing the technical depth required for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data.

Chemical and Physical Properties

The key properties of the compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 773-63-7 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₄N₂ | [5][8][9][10][11] |

| Molecular Weight | 174.24 g/mol | [5][9] |

| IUPAC Name | 2,3,3-trimethylindol-5-amine | [5] |

| Appearance | Solid, powder, or liquid (can vary by purity and supplier) | [6][8] |

| Melting Point | ~178 °C | [8][11] |

| Boiling Point | 309.8±42.0 °C (Predicted) | [11] |

| Density | 1.11±0.1 g/cm³ (Predicted) | [8][11] |

| SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)N | [5] |

| InChIKey | CPPYFOCHFCYAQQ-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the presence and arrangement of protons. Key expected signals include those for the three methyl groups and the aromatic protons on the benzene ring.[5][12]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compound, with an expected molecular ion peak corresponding to its monoisotopic mass of approximately 174.116 Da.[5]

Synthesis and Purification: From Nitro Precursor to Amine

The most direct and widely documented method for preparing this compound is through the chemical reduction of its nitro precursor, 2,3,3-trimethyl-5-nitro-3H-indole.[13] This transformation is a cornerstone reaction in aromatic chemistry, converting a strongly electron-withdrawing nitro group into a versatile, electron-donating amine group.

Expert Insight: Why Reduction is the Preferred Route

The choice of a reduction pathway is strategic. The nitro precursor is readily synthesized via the Fischer indole synthesis from a commercially available nitro-substituted hydrazine. Reducing the nitro group in the final step is often more efficient and higher-yielding than carrying an amine group through the entire indole synthesis, where it could interfere with the reaction or require protecting group chemistry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from the precursor to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Reduction of 2,3,3-trimethyl-5-nitro-3H-indole

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.

Materials:

-

2,3,3-trimethyl-5-nitro-3H-indole

-

Iron powder (Fe)

-

Glacial Acetic Acid

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iron powder in 7% aqueous acetic acid. Heat the mixture to a gentle reflux. Causality: The acidic medium activates the iron metal, which acts as the reducing agent for the nitro group.[13]

-

Addition of Starting Material: Dissolve the 2,3,3-trimethyl-5-nitro-3H-indole in a minimal amount of hot ethanol. Add this solution portion-wise to the refluxing iron/acetic acid mixture. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a dangerous temperature spike.

-

Reaction Monitoring: Maintain reflux for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction completion.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness: This step is crucial to quench the acid and prepare the product for extraction into an organic solvent. The amine product is basic and will be more soluble in the organic phase at a neutral or basic pH.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[12] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Core Application: A Versatile Nucleophile for Functional Dyes

The primary utility of this compound lies in its reactive primary amine group, which serves as a nucleophilic handle for constructing larger, more complex molecules.

Synthesis of Azo Dyes

The amine functionality can be readily converted into a diazonium salt, which is an excellent electrophile for electrophilic aromatic substitution reactions. This two-step process is the foundation of azo dye chemistry.[2][3]

Step 1: Diazotization The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt is immediately reacted with an electron-rich coupling component (such as a phenol or another amine). The diazonium ion attacks the activated aromatic ring to form the characteristic -N=N- azo linkage, creating a highly conjugated and colored molecule.[2][3]

Precursor for Advanced Fluorescent Probes

While the compound itself is not fluorescent, it is a critical precursor for building fluorescent molecules. Its structure is incorporated into larger systems, such as cyanine and squaraine dyes.[4] The indole nitrogen and the C5-amine can be alkylated or used in condensation reactions to extend the π-conjugated system of a molecule. Extending conjugation is a fundamental strategy for shifting the absorption and emission wavelengths of a dye into the near-infrared (NIR) region, which is highly desirable for deep-tissue biological imaging.[4]

The diagram below illustrates the role of this amine as a foundational block for creating more complex functional molecules.

Caption: Synthetic utility of this compound as a precursor.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant.

-

Hazard Identification:

-

Safe Handling:

-

Storage:

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in materials science and biomedical research. Its unique structural properties, particularly the accessible primary amine on the indole core, provide a reliable synthetic handle for the construction of sophisticated molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently leverage this compound to develop the next generation of dyes, sensors, and diagnostic agents.

References

- 1. news-medical.net [news-medical.net]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]

- 5. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 773-63-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. This compound - CAS:773-63-7 - Sunway Pharm Ltd [3wpharm.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. rsc.org [rsc.org]

- 13. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Foreword: A Logic-Driven Approach to Molecular Architecture

An In-depth Technical Guide to the Structure Elucidation of 2,3,3-Trimethyl-3H-indol-5-amine

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. A proposed structure is merely a hypothesis; it is the confluence of orthogonal analytical techniques that transforms this hypothesis into established fact. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven workflow for the complete structure elucidation of this compound (C₁₁H₁₄N₂), a heterocyclic amine with potential applications as a building block in medicinal chemistry and dye synthesis.[1][2]

Our approach is rooted in a philosophy of self-validation, where each analytical step is designed not only to provide new information but also to corroborate the findings of the preceding techniques. We will proceed from foundational analysis, which confirms the molecular formula and purity, to the intricate puzzle-solving of 2D NMR spectroscopy, and finally to the definitive confirmation provided by single-crystal X-ray diffraction. The causality behind each experimental choice will be explained, providing a clear narrative of how the molecular structure is systematically unveiled.

Part 1: Foundational Analysis - Knowing Your Sample

Before embarking on detailed structural analysis, it is imperative to establish the fundamental properties of the sample: its elemental composition and purity. These initial steps prevent the misinterpretation of data arising from impurities or incorrect molecular formula assumptions.

High-Resolution Mass Spectrometry (HRMS)

The first and most critical question is, "What is the elemental formula?" High-Resolution Mass Spectrometry provides a definitive answer by measuring the mass-to-charge ratio (m/z) with extremely high precision.

Causality of Choice: Unlike low-resolution MS, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For a molecule like this compound, this precision is essential to confidently confirm the presence of two nitrogen atoms and the specific count of carbons and hydrogens.

An Electrospray Ionization (ESI) source in positive ion mode is typically chosen for this analysis due to the basic nature of the amine group, which is readily protonated to form the [M+H]⁺ ion.

Expected Data: The calculated exact mass for the protonated molecule [C₁₁H₁₅N₂]⁺ is 175.1281. The HRMS experiment must yield an m/z value within a narrow tolerance (typically < 5 ppm) of this calculated mass to confirm the molecular formula.

| Parameter | Theoretical Value | Experimental Goal |

| Molecular Formula | C₁₁H₁₄N₂ | - |

| Molecular Weight | 174.24 g/mol [3][4] | - |

| Exact Mass [M] | 174.1157 | - |

| Exact Mass [M+H]⁺ | 175.1281 | 175.1281 ± 0.0009 |

Purity Assessment: HPLC-UV

Causality of Choice: Nuclear Magnetic Resonance (NMR) and other techniques are sensitive to impurities, which can complicate spectral interpretation. A High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is a rapid and robust method to assess sample purity. The indole core of the molecule contains a strong chromophore, making UV detection highly effective.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the amine and good peak shape.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to monitor at the λ_max of the compound (typically around 254 nm and 280 nm for indole derivatives).

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is generally required for unambiguous structure elucidation.

Part 2: Unraveling the Connectivity - A Symphony of NMR Techniques

With the molecular formula and purity confirmed, we proceed to map the atomic connectivity. This is achieved through a suite of NMR experiments, moving from one-dimensional spectra that identify the basic building blocks to two-dimensional spectra that reveal how they are connected.

The following diagram illustrates the logical workflow employed in NMR-based structure elucidation.

Caption: Logical workflow for NMR-based structure elucidation.

One-Dimensional NMR (¹H, ¹³C, DEPT-135)

Causality of Choice: 1D NMR provides the fundamental census of proton and carbon environments within the molecule.

-

¹H NMR: Identifies all unique proton environments and their relative numbers (via integration). Coupling patterns (J-coupling) reveal adjacent non-equivalent protons.

-

¹³C NMR: Identifies all unique carbon environments.

-

DEPT-135: A crucial experiment that determines the multiplicity of each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent. This allows for a definitive count of each carbon type, which must match the molecular formula.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | DEPT-135 |

| C2-CH₃ | ~2.2 (s, 3H) | ~18.0 | CH₃ (+) |

| C3-(CH₃)₂ | ~1.3 (s, 6H) | ~25.0 | CH₃ (+) |

| NH₂ | ~3.6 (br s, 2H) | - | - |

| H-4 | ~7.2 (d, J=8.5) | ~118.0 | CH (+) |

| H-6 | ~6.7 (dd, J=8.5, 2.0) | ~112.0 | CH (+) |

| H-7 | ~6.8 (d, J=2.0) | ~110.0 | CH (+) |

| C2 | - | ~185.0 | C (absent) |

| C3 | - | ~55.0 | C (absent) |

| C3a | - | ~150.0 | C (absent) |

| C5 | - | ~145.0 | C (absent) |

| C7a | - | ~140.0 | C (absent) |

Note: Chemical shifts are estimations and can vary based on solvent and other conditions. The aromatic proton assignments are illustrative.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Causality of Choice: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing out contiguous proton spin systems, such as the three protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon they are attached to (one-bond correlation). It definitively links the proton signals to their corresponding carbon signals from the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for structure elucidation of complex molecules. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Its power lies in its ability to "see" across quaternary carbons and heteroatoms, connecting disparate fragments of the molecule into a single, coherent structure.

Key HMBC Correlations for Assembling the Core Structure:

The following diagram highlights the critical HMBC correlations that piece together the 2,3,3-trimethyl-3H-indole skeleton.

Caption: Key HMBC correlations for this compound.

By systematically analyzing these correlations, the entire carbon skeleton and the placement of all substituents can be unambiguously determined, leading to a robust structural hypothesis.

Part 3: Definitive 3D Structure - Single-Crystal X-ray Crystallography

While NMR provides a powerful map of atomic connectivity, it does not directly reveal the three-dimensional arrangement of atoms in the solid state. Single-Crystal X-ray Crystallography is the gold standard for this purpose, providing unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions.[5][6]

Causality of Choice: For any novel compound, particularly one intended for applications where solid-state properties are important (e.g., pharmaceuticals, organic electronics), crystallographic confirmation is essential. It validates the NMR-derived connectivity and provides precise geometric data that is unattainable by other means.

Experimental Workflow: A Self-Validating Protocol

-

Crystal Growth: High-quality single crystals are paramount.[7] This is often the most challenging step.

-

Method: Slow evaporation of a saturated solution is a common starting point. A solvent system like ethanol/water or ethyl acetate/hexane would be explored.

-

Validation: A suitable crystal (0.1-0.3 mm, transparent, no visible defects) is identified under a microscope.

-

-

Data Collection:

-

Procedure: The crystal is mounted on a goniometer, cooled in a stream of liquid nitrogen (~100 K) to minimize thermal motion and radiation damage, and irradiated with a monochromatic X-ray beam.[7]

-

Data: A full sphere of diffraction data is collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process: The diffraction pattern is used to solve the phase problem and generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns converge.

-

Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor), which should typically be below 5-7% for a well-refined structure. The resulting model must be chemically sensible and consistent with the data derived from MS and NMR.

-

| Crystallographic Parameter | Typical Expected Value/Outcome |

| Crystal System | Monoclinic or Orthorhombic[8] |

| Space Group | Centrosymmetric or non-centrosymmetric |

| R-factor (R1) | < 0.07 (7%) |

| Final Output | Atomic coordinates, bond lengths, bond angles, torsion angles, packing diagrams. |

Conclusion: A Unified Structural Assignment

The structure elucidation of this compound is complete only when the data from all orthogonal techniques converge on a single, unambiguous assignment. The molecular formula established by HRMS must be consistent with the atom count from validated ¹³C NMR and X-ray crystallography. The connectivity map derived from 2D NMR must perfectly match the three-dimensional structure revealed by crystallography. This cross-validation across disparate physical methods provides the highest possible confidence in the final structural assignment, paving the way for confident application of this molecule in further research and development.

References

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 3. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Introduction: The Indole Scaffold and 2,3,3-Trimethyl-3H-indol-5-amine

An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indol-5-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in synthetic chemistry. It details the compound's fundamental physicochemical properties, outlines robust synthesis and purification protocols, and explores its applications, particularly as a key intermediate in the production of functional molecules such as azo dyes. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and strategic utilization in complex synthetic workflows.

The indole ring system is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its unique electronic properties and structural versatility have made indole derivatives a primary focus for the development of novel therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Within this important class of compounds, this compound (also known as 5-amino-2,3,3-trimethylindolenine) serves as a valuable and versatile building block. Its structure, featuring a reactive primary amine on the benzene ring and a sterically hindered indolenine core, makes it a strategic precursor for creating more complex molecular architectures. This guide elucidates the essential technical details of this compound, providing a foundation for its effective application in research and development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose identity and purity are confirmed through a combination of physical constants and spectroscopic analysis. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂ | [3][4][5][6] |

| Molecular Weight | 174.25 g/mol | [3][5] |

| CAS Number | 773-63-7 | [3][4][5] |

| Appearance | Solid | [3] |

| IUPAC Name | 2,3,3-trimethylindol-5-amine | [5] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3] |

Synthesis and Characterization

The synthesis of the 2,3,3-trimethyl-3H-indole core is conceptually rooted in the classic Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine derivative with an aldehyde or ketone.

Conceptual Pathway: Fischer Indole Synthesis

The diagram below illustrates the general mechanism for forming a related indole structure, which is the foundational chemistry for producing the 2,3,3-trimethyl-3H-indole scaffold. The reaction between 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone, for instance, proceeds via a hydrazone intermediate followed by rearrangement and cyclization to yield the indole ring system.[7][8]

Caption: General workflow of the Fischer Indole Synthesis.

Synthetic Protocol: Reduction of a Nitro-Intermediate

A highly effective and common method for preparing this compound is through the catalytic hydrogenation of its nitro precursor, 2,3,3-Trimethyl-5-nitro-3H-indole.[9] The nitro group is readily and cleanly reduced to a primary amine under standard hydrogenation conditions.

Expertise & Causality: This two-step approach (nitration followed by reduction) is often preferred for its high regioselectivity. Direct amination of the indole ring is challenging, whereas electrophilic nitration reliably occurs at the 5-position, followed by a straightforward reduction. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity in reducing aromatic nitro groups without affecting the indole core.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a 250 mL hydrogenation flask, add 2,3,3-Trimethyl-5-nitro-3H-indole (5.0 g, 24.5 mmol) and 10% Palladium on carbon (Pd/C, 0.25 g, 5% w/w).

-

Solvent Addition: Add methanol (100 mL) to the flask. The solvent serves to dissolve the starting material and facilitate its interaction with the solid catalyst.

-

Inerting: Seal the flask and purge the system with nitrogen gas three times to remove all oxygen, which can be a hazard in the presence of hydrogen and a catalyst.

-

Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or a regulated supply, and maintain a positive pressure.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask again with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a fine, porous filter aid that prevents the fine Pd/C particles from passing through standard filter paper. The pad should be washed with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the final product as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring, distinct singlets for the three methyl groups (two geminal at C3 and one at C2), and a broad signal for the amine (-NH₂) protons.[5] |

| Mass Spec (GC-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.25).[5][10] |

| FT-IR | Characteristic N-H stretching bands for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N stretching from the indolenine ring. |

Applications in Research and Development

The primary utility of this compound is as a chemical intermediate. The presence of a nucleophilic primary amine allows for a wide range of derivatization reactions.

Intermediate in Azo Dye Synthesis

A prominent application is in the synthesis of azo dyes.[11][12] This involves a two-step process: diazotization of the amine followed by coupling with an electron-rich aromatic compound (a coupler).

Caption: Workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Indole-Based Azo Dye [11]

-

Amine Solubilization: In a beaker, suspend this compound (1.0 g, 5.74 mmol) in a mixture of concentrated HCl and water. Stir until a clear solution is obtained.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Causality: Low temperature is critical as the resulting diazonium salt is unstable and can decompose at higher temperatures. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 0.40 g, 5.74 mmol). Maintain the temperature below 5 °C throughout the addition. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Coupling Reaction: In a separate beaker, dissolve a coupling agent such as phenol (0.54 g, 5.74 mmol) in an aqueous solution of sodium hydroxide and sodium carbonate. This creates a basic, phenoxide solution which is highly activated for electrophilic aromatic substitution.

-

Product Formation: Slowly add the cold diazonium salt solution to the coupling agent solution. A colored precipitate (the azo dye) should form immediately.

-

Isolation: Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion. Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [5] |

| Eye Irritation | H319: Causes serious eye irritation | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | [5] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid breathing dust/fumes.[13]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Protect from light.[3]

Conclusion

This compound is a foundational building block in synthetic organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and the reactivity of its primary amine group make it a valuable precursor for a variety of functional molecules. A thorough understanding of its synthesis, characterization, and safe handling procedures, as detailed in this guide, is essential for its effective use in research and development settings, from dye chemistry to the exploration of novel pharmaceutical scaffolds.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 773-63-7 [sigmaaldrich.com]

- 4. This compound-Molbase [molbase.com]

- 5. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:773-63-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]

- 9. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]

- 10. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 11. science.lpnu.ua [science.lpnu.ua]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Whitepaper: A Validated Three-Step Synthesis of 2,3,3-Trimethyl-3H-indol-5-amine

An In-depth Technical Guide for Chemical Researchers and Professionals

Abstract

2,3,3-Trimethyl-3H-indol-5-amine is a pivotal heterocyclic intermediate, recognized for its integral role in the synthesis of cyanine dyes, fluorescent probes, and other specialized optical materials.[1] Its unique structural and electronic properties make it a valuable building block in drug development and life sciences research.[1][2] This guide presents a comprehensive and validated three-step synthetic pathway, commencing with the construction of the indolenine core via the Fischer indole synthesis, followed by regioselective nitration, and concluding with the reduction of the nitro-intermediate to the target amine. Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, providing researchers with a robust and reproducible methodology.

Strategic Approach: Retrosynthetic Analysis

The synthesis of this compound is most logically approached through a three-stage process. This strategy ensures high yields and purity by introducing the amine functionality in the final step, thereby avoiding potential side reactions that an unprotected amine group might cause during the initial cyclization. The chosen pathway is outlined below.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Formation of the Indolenine Core via Fischer Synthesis

The foundational step is the creation of the 2,3,3-trimethylindolenine scaffold. The Fischer indole synthesis, a venerable yet highly effective reaction discovered in 1883, is the method of choice.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazine with a ketone.[3][5]

Underlying Mechanism

The reaction proceeds through a series of well-established steps, initiated by the condensation of phenylhydrazine and 3-methyl-2-butanone (methyl isobutyl ketone) to form a phenylhydrazone. This intermediate then undergoes an acid-catalyzed tautomerization to an enamine, which is the substrate for the key[6][6]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the aromatic indolenine ring system.[3][7]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Comparative Experimental Protocols

Both classical and modern microwave-assisted protocols are effective. The microwave-assisted synthesis offers a significant reduction in reaction time and often cleaner product profiles.[1]

| Parameter | Protocol 1: Thermal[8] | Protocol 2: Microwave-Assisted[1] |

| Key Reagents | Aniline, 3-chloro-3-methylbutan-2-one | Phenylhydrazine, Methyl isobutyl ketone |

| Catalyst/Solvent | Aniline (reagent and solvent) | Acetic acid |

| Temperature | 80°C, then reflux | Reflux |

| Time | 10 hours, then 1 hour at reflux | 20-30 minutes |

| Energy Source | Conventional heating mantle | 800W Microwave radiation |

| Reported Yield | ~79% | ~90% |

Detailed Protocol: Microwave-Assisted Synthesis[1]

-

Reaction Setup: In an open container suitable for microwave synthesis, combine phenylhydrazine (34g), methyl isobutyl ketone (70g), and glacial acetic acid (300 mL).

-

Microwave Irradiation: Place the mixture in a microwave reactor and apply microwave radiation (800W) under reflux conditions for 20-30 minutes.

-

Work-up: After the reaction, concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

-

Neutralization: Cool the residue and dilute it with ethyl acetate (100 mL). Carefully neutralize the solution to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and collect the organic layer.

-

Purification: Concentrate the organic layer to obtain the crude product. Purify by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5 polarity ratio) to yield pure 2,3,3-Trimethylindolenine.

Stage 2: Regioselective Nitration of 2,3,3-Trimethylindolenine

The second stage involves the introduction of a nitro group onto the indolenine's benzene ring. This is a classic electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[6] The substitution occurs preferentially at the C5 position due to electronic and steric factors.

Experimental Protocol[6]

This protocol is adapted from a robust and well-documented procedure.[6]

-

Initial Setup: In a 250 mL flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL). Cool this solution in an ice bath.

-

Nitrating Mixture: Separately, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).

-

Addition: With constant stirring, add the nitrating mixture dropwise to the indolenine solution, maintaining the temperature near 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Precipitation: Pour the reaction mixture over approximately 500 g of ice. A red precipitate of the nitro-intermediate will form.

-

Neutralization & Isolation: Allow the mixture to stand, then adjust the pH to 8 by the slow addition of sodium hydroxide pellets. Isolate the resulting precipitate by vacuum filtration and wash thoroughly with deionized water (500 mL).

-

Purification: The crude solid can be dissolved in a minimum amount of hot methanol, filtered to remove any impurities, and the solvent evaporated to afford 5-nitro-2,3,3-trimethylindolenine as a red solid (Yield: ~78%).[6]

| Reagent | Quantity | Moles | Role |

| 2,3,3-Trimethylindolenine | 12.42 g | 78 mmol | Substrate |

| Conc. H₂SO₄ | 46 mL + 7 mL | - | Catalyst/Solvent |

| Conc. HNO₃ | 9.4 mL | 0.23 mol | Nitrating Agent |

Stage 3: Reduction to this compound

The final step is the reduction of the nitro group to the target primary amine. A variety of reducing agents can accomplish this transformation, including metals in acidic media (e.g., Fe/CH₃COOH, SnCl₂/HCl) or catalytic hydrogenation.[9][10] The use of iron in acetic acid is a cost-effective and highly efficient method that avoids over-reduction of the indolenine C=N bond.[9]

General Reduction Protocol

While various methods exist, a common approach involves using an easily oxidized metal in an acidic environment.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 5-nitro-2,3,3-trimethylindolenine (e.g., 10 g, 49 mmol) in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (approx. 3-4 equivalents) and a catalytic amount of acetic acid or ammonium chloride.

-

Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove residual acid.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography. A reported yield for a similar reduction using Fe/CH₃COOH was 65%.[9]

Overall Synthetic Workflow and Physicochemical Properties

The complete, validated three-step synthesis provides a reliable pathway to the target compound.

Caption: The complete three-step synthesis of the target amine.

Physicochemical Data for this compound:

| Property | Value | Source |

| CAS Number | 773-63-7 | [11] |

| Molecular Formula | C₁₁H₁₄N₂ | [11][12] |

| Molecular Weight | 174.24 g/mol | [11][13] |

| Appearance | Solid | |

| Melting Point | 178 °C | [13] |

| Storage | Room temperature, inert atmosphere, keep in dark place |

Safety and Handling

Appropriate safety precautions must be observed. The final product, this compound, is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Always handle this compound and all intermediates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide details a logical, efficient, and high-yield three-step synthesis for this compound, a compound of significant interest to the chemical and pharmaceutical industries. By leveraging a microwave-assisted Fischer indole synthesis, a regioselective nitration, and a robust reduction, researchers can reliably produce this valuable intermediate. The provided protocols, mechanistic explanations, and comparative data serve as a comprehensive resource for laboratory synthesis and process development.

References

- 1. Page loading... [guidechem.com]

- 2. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

- 8. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 9. science.lpnu.ua [science.lpnu.ua]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indol-5-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-3H-indol-5-amine is a heterocyclic aromatic amine belonging to the indolenine family. Its rigid structure, featuring a fused bicyclic system and a reactive primary amine, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, reactivity, and current and potential applications, with a particular focus on its relevance to chemical research and drug discovery.

Part 1: Nomenclature and Identification

The structural identity of this compound is defined by the following nomenclature and identifiers:

Synonyms

This compound is also known by a variety of other names, including:

-

5-Amino-2,3,3-trimethyl-3H-indole[3]

-

2,3,3-trimethyl-3H-indol-5-ylamine[4]

-

5-Amino-2,3,3-trimethylindolenine[3]

-

3H-Indol-5-amine, 2,3,3-trimethyl-[5]

Part 2: Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the formation of its nitro analogue via the Fischer indole synthesis, followed by the reduction of the nitro group.

Step 1: Fischer Indole Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6] In this step, p-nitrophenylhydrazine is condensed with 3-methyl-2-butanone (isopropyl methyl ketone) under acidic conditions to yield the corresponding 3H-indole (indolenine).

Experimental Protocol:

Materials:

-

p-Nitrophenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (optional)

Procedure:

-

In a round-bottom flask, dissolve p-nitrophenylhydrazine hydrochloride in glacial acetic acid.

-

Add a stoichiometric equivalent of 3-methyl-2-butanone to the solution.

-

The reaction can be stirred at room temperature or gently heated under reflux. The use of a binary mixture of acetic acid and hydrochloric acid and heating for several hours has been reported to improve yields, which can otherwise be low due to the electronic effects of the nitro group.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the product can be isolated by pouring the mixture into water and collecting the precipitate by filtration.

-

The crude product, 2,3,3-trimethyl-5-nitro-3H-indole, can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 2,3,3-Trimethyl-5-nitro-3H-indole to this compound

The nitro group of the synthesized intermediate is then reduced to the primary amine to yield the final product. A common and effective method for this transformation is the use of a metal in an acidic medium.

Experimental Protocol:

Materials:

-

2,3,3-Trimethyl-5-nitro-3H-indole

-

Iron powder

-

7% Acetic Acid

-

Ethanol

Procedure:

-

In a flask equipped with a reflux condenser, a mixture of iron powder and 7% acetic acid is prepared and heated.

-

A hot solution of 2,3,3-trimethyl-5-nitro-3H-indole in ethanol is added portion-wise to the heated iron and acetic acid mixture.

-

The reaction mixture is then boiled for approximately one hour.

-

After cooling, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue can be basified and the product extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.

-

Purification can be achieved by recrystallization from an aqueous ethanol mixture, which has been reported to yield the product with 65% efficiency.[7]

Caption: Synthetic pathway for this compound.

Part 3: Physicochemical and Spectroscopic Properties

A summary of the known physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Melting Point | 178 °C | [2][8] |

| Boiling Point | 309.8 ± 42.0 °C (Predicted) | [2] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | Solid | [4] |

| pKa | 6.48 ± 0.60 (Predicted) | [8] |

Spectroscopic Characterization

¹H NMR (Predicted):

-

Aromatic Protons: Signals expected in the range of 6.5-7.5 ppm. The proton ortho to the amino group would likely appear as a singlet or a doublet with a small coupling constant. The other two aromatic protons would show characteristic ortho and meta coupling.

-

Amino Group (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

C2-Methyl Group: A singlet expected around 2.0-2.5 ppm.

-

C3-Gem-dimethyl Groups: A singlet integrating to 6 protons, expected in the upfield region around 1.2-1.5 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals would appear in the 110-150 ppm region. The carbon bearing the amino group would be significantly shielded.

-

Imine Carbon (C2): Expected in the downfield region, potentially around 180-190 ppm.

-

Quaternary Carbon (C3): A signal around 50-60 ppm.

-

Methyl Carbons: Signals in the upfield region, typically below 30 ppm.

Mass Spectrometry (GC-MS):

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound, with major fragments observed at m/z values of 174 (M+), 173, 159, and 120.[1]

Part 4: Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the nucleophilic character of the aromatic amine and the electrophilic nature of the imine functionality within the indolenine ring.

Diazotization and Azo Coupling

The primary amino group at the C5 position can readily undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, most notably in azo coupling to form highly colored azo dyes.[4][7]

Experimental Protocol for Azo Dye Synthesis:

Materials:

-

This compound

-

32% Hydrochloric Acid

-

Sodium Nitrite

-

Phenol (or another coupling partner)

-

Sodium Hydroxide

-

Sodium Carbonate

Procedure:

-

Dissolve this compound in a mixture of 32% HCl and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt solution.

-

In a separate beaker, dissolve the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide and sodium carbonate.

-

Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature.

-

The resulting azo dye will precipitate and can be collected by filtration, washed with water, and dried.[7]

Caption: Reactivity of this compound in diazotization and azo coupling.

Part 5: Applications in Research and Development

Intermediate in Dye Synthesis

The most well-documented application of this compound is as a precursor in the synthesis of azo dyes.[7] The resulting dyes have potential uses in textiles, printing, and as functional materials in optical technologies.

Potential in Drug Discovery and Medicinal Chemistry

The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. While specific biological studies on this compound are not extensively reported, its structural features suggest its potential as a valuable building block in drug discovery programs.

-

Scaffold for Library Synthesis: The primary amine provides a convenient handle for derivatization, allowing for the generation of libraries of novel compounds for biological screening.

-

Bioisosteric Replacement: The indolenine core can be explored as a bioisostere for other aromatic systems in known pharmacologically active molecules.

-

Precursor to Complex Heterocycles: The inherent reactivity of the indolenine system can be exploited to construct more complex polycyclic structures with potential therapeutic applications.

For example, the related compound 2,3,3-trimethyl-5-methoxy-3H-indole is noted as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.[10] This suggests that other 5-substituted 2,3,3-trimethyl-3H-indoles, including the 5-amino derivative, could serve similar roles.

Part 6: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[4]

References

- 1. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemodex.com [chemodex.com]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]

- 7. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

A Technical Guide to the Spectral Analysis of 2,3,3-Trimethyl-3H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for the compound 2,3,3-Trimethyl-3H-indol-5-amine, a key intermediate in various synthetic applications. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-proven insights to offer a comprehensive characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a unique indolenine core, which presents distinct features in its spectral analysis. The strategic placement of the amine group on the aromatic ring, coupled with the gem-dimethyl and methyl substituents on the heterocyclic portion, gives rise to a characteristic spectroscopic fingerprint essential for its unambiguous identification and quality control in research and development.

The molecular formula is C₁₁H₁₄N₂ with a molecular weight of 174.24 g/mol [1].

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine protons, and the three methyl groups. The chemical shifts are influenced by the electron-donating nature of the amine group and the overall electronic structure of the indolenine ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water[2]. |

| Aromatic H (H4, H6, H7) | 6.5 - 7.5 | Multiplets | 3H | The aromatic protons will appear in the typical aromatic region. The electron-donating amine group at C5 will cause upfield shifts for the ortho (H4, H6) and para (not present) protons. Splitting patterns will be complex due to coupling between these protons. |

| C2-CH₃ | 2.1 - 2.3 | Singlet | 3H | This methyl group is attached to a C=N bond, resulting in a downfield shift compared to the C3 methyl groups. |

| C3-(CH₃)₂ | 1.2 - 1.4 | Singlet | 6H | The two methyl groups at the C3 position are equivalent and will appear as a single, sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 175 - 185 | The imine carbon (C=N) is significantly deshielded and will appear far downfield. |

| Aromatic C-NH₂ (C5) | 140 - 150 | The carbon attached to the electron-donating amine group will be shifted downfield. |

| Aromatic C (quaternary) | 130 - 150 | The other quaternary aromatic carbons will resonate in this region. |

| Aromatic CH | 105 - 125 | The aromatic CH carbons will appear in the typical aromatic region, with some shielding effects from the amine group. |

| C3 | 50 - 60 | The quaternary sp³ carbon at C3 will be in the aliphatic region. |

| C2-CH₃ | 15 - 25 | The methyl group attached to the sp² carbon will be in the typical aliphatic methyl region. |

| C3-(CH₃)₂ | 25 - 35 | The two equivalent methyl groups on the sp³ carbon will appear as a single signal. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination[3].

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 200-220 ppm is generally required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

-

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3450 - 3300 | -NH₂ (Amine) | N-H Stretch | Medium (two bands for primary amine) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H | C-H Stretch | Strong |

| 1650 - 1580 | -NH₂ (Amine) | N-H Bend | Medium to Strong |

| 1620 - 1580 | C=N (Imine) | C=N Stretch | Medium |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium to Strong (multiple bands) |

| 1350 - 1250 | Aromatic Amine | C-N Stretch | Strong |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine[4]. The C-N stretching of the aromatic amine will be at a higher wavenumber compared to an aliphatic amine due to the partial double bond character from resonance[4].

Experimental Protocol: FTIR Spectroscopy

The choice of sampling technique depends on the physical state of the sample and the desired quality of the spectrum[5].

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Expected Mass Spectrum Data:

| m/z | Proposed Fragment | Interpretation |

| 174 | [M]⁺ | Molecular ion peak. An even molecular weight is consistent with the nitrogen rule (even number of nitrogen atoms)[7]. |

| 159 | [M - CH₃]⁺ | Loss of a methyl group, likely from the C3 position, is a common fragmentation pathway for indolenines. This fragment is often a stable, resonance-stabilized cation. |

| 120 | [C₈H₁₀N]⁺ | This fragment could arise from further fragmentation of the [M - CH₃]⁺ ion. |

The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom[8]. In the case of the indolenine ring, cleavage of the C3-C3a bond after the initial loss of a methyl group is a plausible pathway.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of this compound. Derivatization may be necessary to improve its volatility and thermal stability[9].

-

Sample Preparation (Silylation):

-

Dissolve a small amount of the sample in an aprotic solvent (e.g., dichloromethane) in a GC vial.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst like pyridine.

-

Heat the vial at ~65°C for 20-30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized this compound.

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its identification and characterization. The predicted spectral data, based on established principles and data from analogous structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity and the advancement of drug development and chemical synthesis programs.

References

- 1. This compound | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. edinst.com [edinst.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weber.hu [weber.hu]

Introduction: The Indole Nucleus as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Indole Derivatives